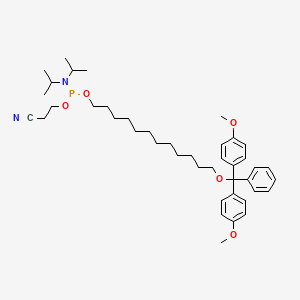

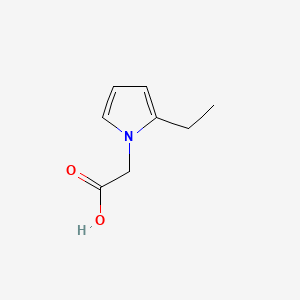

![molecular formula C5H10O5 B584065 D-[5-<sup>13</sup>C]Xylose CAS No. 139657-63-9](/img/structure/B584065.png)

D-[5-13C]Xylose

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

D-[5-13C]Xylose: is a labeled form of the sugar xylose, where the carbon at the fifth position is replaced with the carbon-13 isotope. This isotopic labeling is particularly useful in various scientific studies, including metabolic and biochemical research, as it allows for the tracking and analysis of the compound’s behavior in biological systems.

Wissenschaftliche Forschungsanwendungen

Chemistry: In chemistry, D-[5-13C]Xylose is used as a tracer in nuclear magnetic resonance (NMR) spectroscopy studies. The carbon-13 isotope provides a distinct signal, allowing researchers to track the compound’s behavior and interactions in chemical reactions .

Biology: In biological research, D-[5-13C]Xylose is used to study metabolic pathways and enzyme activities. By incorporating the labeled compound into biological systems, researchers can monitor its conversion and identify key metabolic intermediates .

Medicine: In medicine, D-[5-13C]Xylose is used in diagnostic tests to assess intestinal absorption and function. The labeled compound is ingested, and its presence in blood or urine samples is measured to evaluate the efficiency of nutrient absorption in the gastrointestinal tract .

Industry: In industrial applications, D-[5-13C]Xylose is used in the production of biofuels and biochemicals. The labeled compound helps optimize fermentation processes by providing insights into the metabolic pathways of microorganisms used in biofuel production .

Wirkmechanismus

Target of Action

D-[5-13C]Xylose, a monosaccharide of the aldopentose type, is primarily targeted by the enzyme xylose isomerase . This enzyme plays a crucial role in D-xylose catabolism . Xylose isomerase catalyzes the conversion of D-xylose to D-xylulose, a key step in the metabolism of D-xylose .

Mode of Action

D-[5-13C]Xylose interacts with its target, xylose isomerase, to undergo isomerization, converting D-xylose into D-xylulose . This interaction results in the production of D-xylulose, which can then be further metabolized.

Biochemical Pathways

D-[5-13C]Xylose is involved in several biochemical pathways. The primary pathway is the pentose phosphate pathway , where D-xylose is converted to D-xylulose by xylose isomerase . D-xylulose is then phosphorylated to D-xylulose 5-phosphate, an intermediate in the pentose phosphate pathway . Another pathway is the oxo-reductive pathway , where D-xylose is reduced to xylitol, which is then oxidized to D-xylulose .

Pharmacokinetics

It is known that d-xylose is easily absorbed by the intestines . The absorption, distribution, metabolism, and excretion (ADME) properties of D-[5-13C]Xylose would likely be similar to those of D-xylose, but specific studies would be needed to confirm this.

Result of Action

The action of D-[5-13C]Xylose results in the production of D-xylulose, which can be further metabolized to produce various substrates that serve important nutritional and biological purposes . For example, D-xylulose can be converted to xylulose 5-phosphate, an intermediate in the pentose phosphate pathway, which is crucial for the generation of NADPH and ribose 5-phosphate .

Action Environment

The action of D-[5-13C]Xylose can be influenced by various environmental factors. For instance, the presence of glucose can inhibit the uptake and metabolism of D-xylose . Moreover, the efficiency of D-xylose utilization can be improved through metabolic engineering, which can modify the organism’s metabolic pathways to enhance the conversion efficiency of D-xylose .

Biochemische Analyse

Biochemical Properties

D-[5-13C]Xylose plays a crucial role in biochemical reactions, particularly in the metabolism of pentose sugars. It interacts with several key enzymes and proteins, including xylose isomerase, which converts xylose to xylulose, and xylulose kinase, which phosphorylates xylulose to xylulose-5-phosphate. These interactions are essential for the integration of xylose into the pentose phosphate pathway, a critical metabolic pathway for the production of nucleotides and amino acids. Additionally, D-[5-13C]Xylose can be utilized by xylose reductase and xylitol dehydrogenase in fungi, converting it to xylitol and subsequently to xylulose .

Cellular Effects

D-[5-13C]Xylose influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In bacterial cells, it is metabolized through the isomerase pathway, leading to the production of xylulose-5-phosphate, which enters the pentose phosphate pathway. This integration affects the overall metabolic flux and energy production within the cell. In yeast and fungi, D-[5-13C]Xylose is converted to xylitol, which can impact osmotic balance and stress responses. The presence of D-[5-13C]Xylose can also induce the expression of genes involved in xylose metabolism, enhancing the cell’s ability to utilize this sugar .

Molecular Mechanism

The molecular mechanism of D-[5-13C]Xylose involves its conversion to xylulose by xylose isomerase, followed by phosphorylation to xylulose-5-phosphate by xylulose kinase. This phosphorylated intermediate is then funneled into the pentose phosphate pathway, where it contributes to the production of ribose-5-phosphate and other important metabolites. The binding interactions with xylose isomerase and xylulose kinase are critical for the efficient utilization of D-[5-13C]Xylose. Additionally, in fungi, the reduction of D-[5-13C]Xylose to xylitol by xylose reductase and its subsequent oxidation to xylulose by xylitol dehydrogenase are key steps in its metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of D-[5-13C]Xylose can change over time due to its stability and degradation. Studies have shown that D-[5-13C]Xylose is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a decrease in its effectiveness. Long-term exposure to D-[5-13C]Xylose in in vitro studies has demonstrated sustained metabolic activity, with cells continuing to utilize the labeled sugar for extended periods. In in vivo studies, the temporal effects can vary depending on the organism and the specific metabolic pathways involved .

Dosage Effects in Animal Models

The effects of D-[5-13C]Xylose in animal models vary with different dosages. At low doses, D-[5-13C]Xylose is efficiently metabolized and integrated into the pentose phosphate pathway, with minimal adverse effects. At higher doses, there can be threshold effects, including potential toxicity and adverse metabolic responses. Studies have shown that excessive amounts of D-[5-13C]Xylose can lead to an accumulation of metabolic intermediates, disrupting normal cellular functions and potentially causing oxidative stress .

Metabolic Pathways

D-[5-13C]Xylose is involved in several metabolic pathways, primarily the pentose phosphate pathway. It is converted to xylulose-5-phosphate by the combined actions of xylose isomerase and xylulose kinase. This intermediate is then utilized in the pentose phosphate pathway to produce ribose-5-phosphate, which is essential for nucleotide synthesis. Additionally, in fungi, D-[5-13C]Xylose is converted to xylitol by xylose reductase and then to xylulose by xylitol dehydrogenase, which also enters the pentose phosphate pathway .

Transport and Distribution

Within cells, D-[5-13C]Xylose is transported and distributed through specific transporters and binding proteins. In bacteria, xylose transporters facilitate the uptake of D-[5-13C]Xylose into the cell, where it is then metabolized. In yeast and fungi, similar transport mechanisms exist, allowing for the efficient uptake and utilization of D-[5-13C]Xylose. The distribution of D-[5-13C]Xylose within tissues can vary, with higher concentrations typically found in metabolically active tissues .

Subcellular Localization

The subcellular localization of D-[5-13C]Xylose is primarily within the cytoplasm, where it is metabolized by enzymes involved in the pentose phosphate pathway. In fungi, D-[5-13C]Xylose can also be found in the vacuole, where it may be stored as xylitol. The activity and function of D-[5-13C]Xylose are influenced by its localization, with cytoplasmic enzymes playing a key role in its metabolism. Targeting signals and post-translational modifications may also direct D-[5-13C]Xylose to specific compartments within the cell .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The preparation of D-[5-13C]Xylose typically involves the incorporation of carbon-13 into the xylose molecule. This can be achieved through chemical synthesis or biosynthetic methods. One common approach is to start with a precursor molecule that contains the carbon-13 isotope and then convert it into D-[5-13C]Xylose through a series of chemical reactions. The specific reaction conditions, such as temperature, pH, and catalysts, will vary depending on the chosen synthetic route .

Industrial Production Methods: Industrial production of D-[5-13C]Xylose may involve the use of microorganisms that can incorporate carbon-13 into their metabolic pathways. These microorganisms are cultured in a medium containing a carbon-13 source, and the resulting D-[5-13C]Xylose is extracted and purified. This method is advantageous as it can produce large quantities of the labeled compound with high isotopic purity .

Analyse Chemischer Reaktionen

Types of Reactions: D-[5-13C]Xylose undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for studying the compound’s behavior and interactions in different environments.

Common Reagents and Conditions:

Oxidation: D-[5-13C]Xylose can be oxidized using reagents such as nitric acid or potassium permanganate.

Reduction: Reduction of D-[5-13C]Xylose can be achieved using hydrogen gas in the presence of a metal catalyst, such as palladium on carbon.

Substitution: Substitution reactions involving D-[5-13C]Xylose often use reagents like halogens or alkylating agents.

Major Products Formed: The major products formed from these reactions include various derivatives of D-[5-13C]Xylose, such as D-[5-13C]Xylitol (from reduction) and D-[5-13C]Xylose-5-phosphate (from phosphorylation) .

Vergleich Mit ähnlichen Verbindungen

D-[1-13C]Xylose: Another labeled form of xylose, where the carbon-13 isotope is at the first position.

L-Arabinose: A similar pentose sugar that is often studied alongside xylose in metabolic research.

Uniqueness: D-[5-13C]Xylose is unique due to the specific placement of the carbon-13 isotope at the fifth position. This allows for detailed studies of metabolic pathways and enzyme activities that involve this particular carbon atom.

Eigenschaften

IUPAC Name |

(3R,4S,5R)-(613C)oxane-2,3,4,5-tetrol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O5/c6-2-1-10-5(9)4(8)3(2)7/h2-9H,1H2/t2-,3+,4-,5?/m1/s1/i1+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRBFZHDQGSBBOR-NMZXSKSZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C(O1)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH2]1[C@H]([C@@H]([C@H](C(O1)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

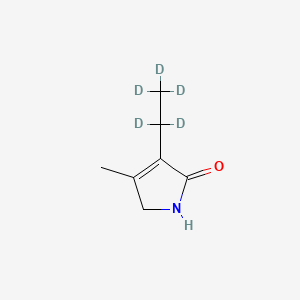

![2H-Oxireno[3,4]cyclobut[1,2-b]indole(9CI)](/img/new.no-structure.jpg)

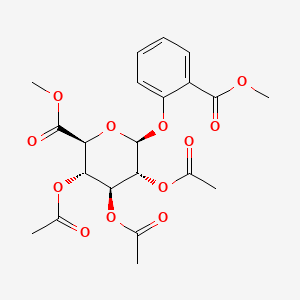

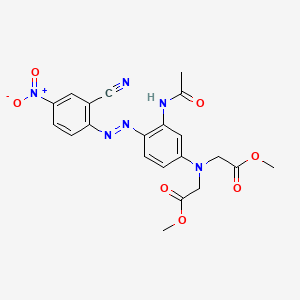

![(2S)-2-amino-3-[4-(methoxycarbonyl)phenyl]propanoic acid](/img/structure/B584002.png)